

2-amino-N-(3-ethoxypropyl)benzamide chemical properties

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Compound of Interest

Compound Name:	2-amino-N-(3-ethoxypropyl)benzamide
Cat. No.:	B2738032

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Technical Guide: 2-amino-N-(3-ethoxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical properties of **2-amino-N-(3-ethoxypropyl)benzamide**, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and computational predictions to offer a thorough profile.

Chemical Identity and Physical Properties

2-amino-N-(3-ethoxypropyl)benzamide is a derivative of benzamide with an amino group at the ortho position of the benzene ring and an N-substituted (3-ethoxypropyl) group.

Identifier	Value	Source
IUPAC Name	2-amino-N-(3-ethoxypropyl)benzamide	Sigma-Aldrich
CAS Number	923184-33-2	ChemScene,[1] Sigma-Aldrich
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	ChemScene,[1] Sigma-Aldrich
Molecular Weight	222.29 g/mol	Sigma-Aldrich
Predicted Melting Point	Not available. Related compounds such as 2-amino-N-propylbenzamide have a melting point of 100-102 °C.	
Predicted Boiling Point	Not available. Benzamide has a boiling point of 288 °C.[2]	
Predicted Solubility	Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in water is predicted to be low. Benzamide is soluble in ethanol.	
Appearance	Not specified. Likely a solid at room temperature based on related compounds.	
Storage	2-8 °C	Sigma-Aldrich
Purity	95%	Sigma-Aldrich

Spectroscopic Properties (Predicted)

Direct experimental spectra for **2-amino-N-(3-ethoxypropyl)benzamide** are not readily available in the public domain. The following are predicted spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum of **2-amino-N-(3-ethoxypropyl)benzamide** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following signals:

- Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.
- Amine (NH₂) Protons: A broad singlet, the chemical shift of which is solvent-dependent, corresponding to the primary amino group.
- Amide (NH) Proton: A triplet in the range of 8.0-8.5 ppm, coupled with the adjacent methylene group.
- Ethoxypropyl Chain Protons:
 - A triplet corresponding to the methyl (CH₃) group around 1.1 ppm.
 - A quartet corresponding to the methylene (CH₂) group adjacent to the oxygen of the ethoxy group around 3.4-3.5 ppm.
 - Multiplets for the other three methylene (CH₂) groups of the propyl chain and the one adjacent to the amide nitrogen.

13C NMR Spectroscopy

The carbon NMR spectrum is predicted to display 10 unique signals corresponding to the carbon atoms in the molecule:

- Carbonyl Carbon: A signal in the downfield region, typically around 168-170 ppm.
- Aromatic Carbons: Six signals in the range of 115-150 ppm.
- Aliphatic Carbons: Signals corresponding to the five carbons of the 3-ethoxypropyl chain, expected in the range of 15-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

- N-H Stretching: Two bands for the primary amine (NH_2) in the region of 3300-3500 cm^{-1} . A single band for the secondary amide (N-H) in the same region.
- C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm^{-1} .
- C-N Stretching: In the region of 1200-1350 cm^{-1} .
- C-O Stretching: A strong band for the ether linkage around 1050-1150 cm^{-1} .
- Aromatic C-H Stretching: Above 3000 cm^{-1} .
- Aromatic C=C Bending: In the 1450-1600 cm^{-1} region.

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization - ESI) should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 223.29. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage.

Experimental Protocols

While a specific protocol for the synthesis of **2-amino-N-(3-ethoxypropyl)benzamide** is not published, a general and reliable method can be adapted from the synthesis of other N-substituted 2-aminobenzamides.

Synthesis of **2-amino-N-(3-ethoxypropyl)benzamide**

This synthesis can be achieved via the amidation of isatoic anhydride with 3-ethoxypropan-1-amine.

Materials:

- Isatoic anhydride
- 3-ethoxypropan-1-amine
- Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)

- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

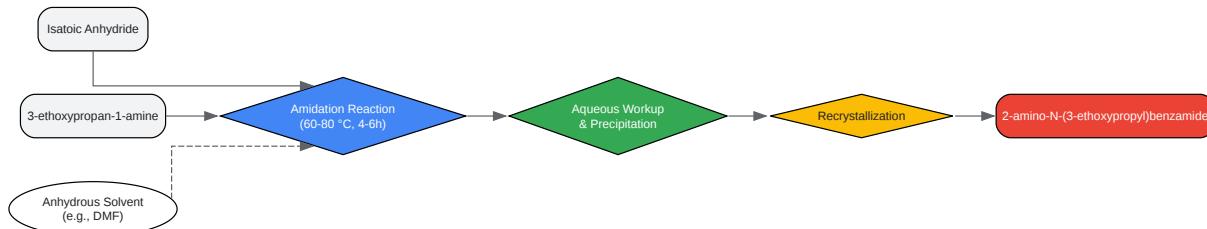
- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isatoic anhydride (1 equivalent) in the anhydrous solvent.
- Slowly add 3-ethoxypropan-1-amine (1.1 equivalents) to the solution at room temperature.
- Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **2-amino-N-(3-ethoxypropyl)benzamide**.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, and compared against the predicted data.

Logical Relationships and Workflows

Synthetic Workflow

The synthesis of **2-amino-N-(3-ethoxypropyl)benzamide** from isatoic anhydride and 3-ethoxypropan-1-amine can be visualized as a straightforward two-step process involving nucleophilic acyl substitution followed by the loss of carbon dioxide.



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Figure 1. Synthetic workflow for **2-amino-N-(3-ethoxypropyl)benzamide**.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activities or signaling pathways associated with **2-amino-N-(3-ethoxypropyl)benzamide**. Research into the biological effects of this compound would be a novel area of investigation. Derivatives of 2-aminobenzamide have been explored for various pharmacological activities, suggesting that this compound could also possess interesting biological properties warranting further study.

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